5-Iodo-4-(trifluorometil)tiazol-2-amina

Descripción general

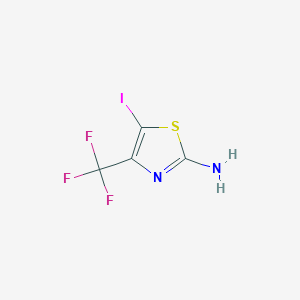

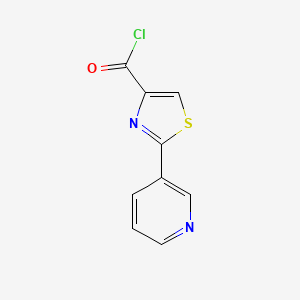

Descripción

5-Iodo-4-(trifluoromethyl)thiazol-2-amine is a chemical compound with the molecular formula C4H2F3IN2S and a molecular weight of 294.04 g/mol It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a thiazole ring

Aplicaciones Científicas De Investigación

5-Iodo-4-(trifluoromethyl)thiazol-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies are required to provide insights into the biochemical pathways influenced by this compound.

Result of Action

The molecular and cellular effects of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine’s action are currently unknown . Detailed studies are needed to elucidate these effects and understand the compound’s overall impact on the biological system.

Análisis Bioquímico

Biochemical Properties

5-Iodo-4-(trifluoromethyl)thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of several drugs . The compound’s interaction with CYP1A2 suggests that it could potentially influence the pharmacokinetics of drugs metabolized by this enzyme. Additionally, 5-Iodo-4-(trifluoromethyl)thiazol-2-amine has been shown to permeate the blood-brain barrier, indicating its potential effects on central nervous system functions .

Cellular Effects

The effects of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine on various cell types and cellular processes are profound. It has been observed to cause cytotoxic effects in certain cancer cell lines, indicating its potential as an anticancer agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, thereby altering cellular metabolism and promoting cell death in cancer cells .

Molecular Mechanism

At the molecular level, 5-Iodo-4-(trifluoromethyl)thiazol-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s inhibition of CYP1A2 is a prime example of its molecular mechanism of action . Additionally, 5-Iodo-4-(trifluoromethyl)thiazol-2-amine has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis . These molecular interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as light and temperature . Long-term studies have shown that 5-Iodo-4-(trifluoromethyl)thiazol-2-amine can cause sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Studies have reported threshold effects, where a certain dosage level is required to observe noticeable biochemical and cellular changes. High doses of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine have been associated with adverse effects such as liver toxicity and neurotoxicity . These findings underscore the importance of dosage considerations in the compound’s application and study.

Metabolic Pathways

5-Iodo-4-(trifluoromethyl)thiazol-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibition of CYP1A2 suggests that it can affect the metabolism of drugs processed by this enzyme . Additionally, the compound’s interactions with other metabolic enzymes can influence metabolic flux and metabolite levels, potentially leading to changes in overall metabolic homeostasis . Understanding these metabolic pathways is crucial for predicting the compound’s effects in biological systems.

Transport and Distribution

The transport and distribution of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to permeate the blood-brain barrier indicates its potential for central nervous system effects . Additionally, its distribution within tissues can be affected by factors such as lipophilicity and binding affinity to cellular components . These properties determine the compound’s localization and accumulation in specific tissues, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine plays a critical role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine can influence its interactions with biomolecules and its overall biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-(trifluoromethyl)thiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)thiazol-2-amine with iodine under specific conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the iodination process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Iodo-4-(trifluoromethyl)thiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reduction of the compound can lead to the formation of thiazoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like DMF or acetonitrile, and catalysts such as palladium or copper.

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA, solvents like dichloromethane or acetonitrile.

Major Products

Substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazoline derivatives.

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)thiazol-2-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.

5-Bromo-4-(trifluoromethyl)thiazol-2-amine:

5-Chloro-4-(trifluoromethyl)thiazol-2-amine: Contains a chlorine atom instead of iodine, which may affect its reactivity and biological activity.

Uniqueness

The presence of the iodine atom in 5-Iodo-4-(trifluoromethyl)thiazol-2-amine imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields .

Propiedades

IUPAC Name |

5-iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3IN2S/c5-4(6,7)1-2(8)11-3(9)10-1/h(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIRKYPQKWDIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627759 | |

| Record name | 5-Iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682342-65-0 | |

| Record name | 5-Iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-4-(trifluoromethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

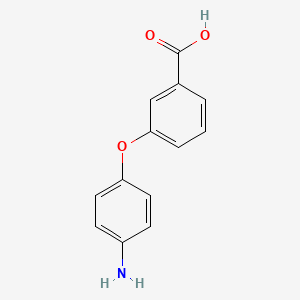

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)